Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by a unique structure that includes a bicyclo[311]heptane ring system, which is known for its rigidity and stability
Preparation Methods
The synthesis of tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclo[3.1.1]heptane ring system: This can be achieved through a [2+2] cycloaddition reaction, which involves the photochemical reaction of suitable precursors.
Introduction of the azabicyclo moiety: This step involves the incorporation of nitrogen into the bicyclic system, often through the use of azide or amine precursors.
Esterification and functional group modifications:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: This compound has a similar bicyclic structure but differs in the presence of two nitrogen atoms in the ring system.
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: This compound also features a bicyclic structure with nitrogen atoms but includes an oxo group at a different position.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)7-12-10-6-11(12)9-16(8-10)14(18)20-15(2,3)4/h10-12H,5-9H2,1-4H3 |
InChI Key |
HOAZTOXLCANCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2CC1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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